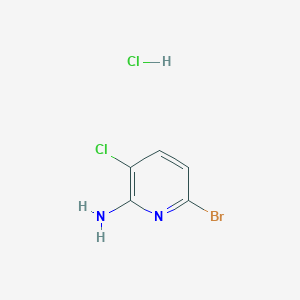

6-bromo-3-chloropyridin-2-aminehydrochloride

Description

BenchChem offers high-quality 6-bromo-3-chloropyridin-2-aminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-chloropyridin-2-aminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2.ClH/c6-4-2-1-3(7)5(8)9-4;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSVQMKXXJYRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 6-bromo-3-chloropyridin-2-amine HCl

An In-Depth Technical Guide to 6-bromo-3-chloropyridin-2-amine Hydrochloride (HCl)

Introduction

6-bromo-3-chloropyridin-2-amine hydrochloride is a halogenated aminopyridine derivative. Compounds within this class serve as critical building blocks and key intermediates in the field of medicinal chemistry and drug development. Their unique electronic properties and multiple functional groups allow for diverse chemical modifications, making them valuable scaffolds for synthesizing complex, pharmacologically active molecules.

This guide provides a comprehensive technical overview of 6-bromo-3-chloropyridin-2-amine HCl, designed for researchers, chemists, and drug development professionals. It covers the molecule's core physicochemical properties, presents a robust workflow for its structural and purity verification, and outlines essential safety and handling protocols. The methodologies described herein are grounded in standard laboratory practices, emphasizing the rationale behind each step to ensure reliable and reproducible results.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The molecular structure consists of a pyridine ring substituted with a bromine atom at position 6, a chlorine atom at position 3, and an amine group at position 2. As a hydrochloride salt, the molecule is protonated, typically at the pyridine ring nitrogen, to form a stable, crystalline solid that often exhibits improved solubility and handling characteristics compared to the free base.

Caption: Molecular structure of 6-bromo-3-chloropyridin-2-amine HCl.

Physicochemical Data Summary

The fundamental properties of 6-bromo-3-chloropyridin-2-amine and its hydrochloride salt are summarized below. Data for the free base is often reported by commercial suppliers and provides a baseline for understanding the properties of the salt form.

| Property | Value | Source |

| Systematic Name | 6-bromo-3-chloropyridin-2-amine hydrochloride | - |

| CAS Number | 2408969-80-0 | [1] |

| Molecular Formula | C₅H₅BrCl₂N₂ | Calculated |

| Molecular Weight | 243.92 g/mol | Calculated |

| Free Base CAS Number | 1060815-73-7 | [1][2] |

| Free Base Formula | C₅H₄BrClN₂ | [1][3] |

| Free Base Mol. Weight | 207.46 g/mol | [1][4][5] |

| Appearance | White to off-white solid/powder (inferred from free base) | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |

Structural Elucidation and Purity Verification Workflow

Rationale for a Multi-Technique Approach

In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable prerequisite for its use. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the material's quality.

-

High-Performance Liquid Chromatography (HPLC): This technique is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any impurities, allowing for precise quantification of purity, typically by UV absorbance.

-

Mass Spectrometry (MS): When coupled with HPLC, MS serves as a powerful identity check. It measures the mass-to-charge ratio (m/z) of the molecule, providing a direct confirmation of its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides the most definitive structural information. It gives insights into the electronic environment of each proton in the molecule, their connectivity, and their relative numbers, allowing for unambiguous confirmation of the isomeric structure.

Caption: Workflow for identity and purity verification.

Experimental Protocol: Identity and Purity Confirmation

This protocol describes a standard workflow for validating a new batch of 6-bromo-3-chloropyridin-2-amine HCl.

1. Sample Preparation

- Accurately weigh approximately 1-2 mg of the compound using an analytical balance.

- Dissolve the sample in 1.0 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a stock solution of 1-2 mg/mL.

- For NMR analysis, dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.

2. HPLC-MS Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 5 µL.

- UV Detection: 254 nm.

- MS Detection: ESI positive mode (ESI+). Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).

- Expected Results:

- Purity: The HPLC chromatogram should show a single major peak, with an area percentage >98%.

- Mass Verification: The mass spectrum for the major peak should show a strong signal corresponding to the protonated free base ([M+H]⁺), with a characteristic isotopic pattern for one bromine and one chlorine atom (m/z ≈ 206, 208, 210).

3. ¹H NMR Spectroscopy

- Instrumentation: 400 MHz (or higher) NMR spectrometer.

- Solvent: DMSO-d₆.

- Analysis: Acquire a standard proton NMR spectrum.

- Expected Results: The spectrum should be consistent with the structure. Key features would include:

- Two distinct signals in the aromatic region (approx. 6.5-8.5 ppm), each integrating to one proton. These signals would likely appear as doublets due to coupling with each other.

- A broad signal corresponding to the two protons of the amine (-NH₂) group. Its chemical shift can be variable and it may exchange with residual water in the solvent.

- The absence of significant impurity signals.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on data for the free base, the compound should be handled as a hazardous substance.[1]

-

GHS Pictogram: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

-

Precautionary Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Contamination: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

Storage and Stability

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1][6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

6-bromo-3-chloropyridin-2-amine HCl is a valuable chemical intermediate whose structural integrity and purity are paramount for its successful application in research and development. The data and protocols outlined in this guide provide a robust framework for its characterization and safe handling. By employing a systematic workflow combining chromatographic and spectroscopic techniques, researchers can confidently validate the quality of this material, ensuring the reliability and reproducibility of their subsequent experimental work.

References

- 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9. Sigma-Aldrich.

- 6-Bromo-2-Chloropyridin-3-Amine (Cas 169833-70-9). Parchem.

- SAFETY DATA SHEET for 3-Bromopyridine. Fisher Scientific.

- SAFETY DATA SHEET for 2-Amino-6-bromopyridine. Fisher Scientific.

- 3-Bromo-6-chloropyridin-2-amine - CAS:442127-50-6. Sunway Pharm Ltd.

- 1060815-73-7|6-Bromo-3-chloropyridin-2-amine. BLD Pharm.

- 6-Bromo-3-chloropyridin-2-amine | 1060815-73-7. J&K Scientific.

- 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9. RongNa Biotechnology Co., Ltd.

- 3-Bromo-6-chloropyridin-2-amine | 442127-50-6. J&K Scientific.

- Safety Data Sheet for 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one. Combi-Blocks.

- 6-bromo-2-chloropyridin-3-amine. Ascendex Scientific, LLC.

- 5-Amino-2-bromo-3-chloropyridine. PubChem.

Sources

- 1. 1060815-73-7|6-Bromo-3-chloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 3-Bromo-6-chloropyridin-2-amine - CAS:442127-50-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

Navigating the Nuances: A Technical Guide to 6-bromo-3-chloropyridin-2-amine Free Base and its Hydrochloride Salt

<_>

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the selection of the appropriate form of an active pharmaceutical ingredient (API) or a key intermediate is a critical decision that can profoundly impact the efficiency of synthesis, purification, and formulation. This technical guide provides an in-depth analysis of 6-bromo-3-chloropyridin-2-amine, a vital heterocyclic building block, comparing its free base form to its hydrochloride salt. By examining the fundamental differences in their physicochemical properties, handling, and applications, this document aims to equip researchers with the necessary knowledge to make informed decisions in their synthetic and developmental workflows.

Introduction: The Significance of Form Selection

6-bromo-3-chloropyridin-2-amine is a halogenated aminopyridine derivative that serves as a versatile precursor in the synthesis of complex, biologically active molecules.[1][2] Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapies.[3] The presence of an amino group, along with bromine and chlorine substituents on the pyridine ring, offers multiple reaction sites for constructing diverse molecular architectures.[1][3]

The choice between utilizing the free base or the hydrochloride salt of this intermediate is not trivial. While the free base represents the neutral form of the molecule, the hydrochloride salt is an ionic compound formed by the reaction of the basic amino group with hydrochloric acid.[4][5] This seemingly simple chemical modification leads to significant divergences in physical and chemical properties, which have far-reaching implications for laboratory practice and process development.

A Tale of Two Forms: Physicochemical Properties

The decision to use the free base or the hydrochloride salt often hinges on their distinct physicochemical characteristics. These properties influence everything from solubility in reaction solvents to stability during storage.

Solubility: A Key Differentiator

The most significant difference between the free base and its hydrochloride salt lies in their solubility profiles. Amine hydrochloride salts are generally more soluble in polar solvents, particularly water, compared to their corresponding free bases.[4] This is due to the ionic nature of the salt, which can readily interact with polar solvent molecules.

| Property | 6-bromo-3-chloropyridin-2-amine (Free Base) | 6-bromo-3-chloropyridin-2-amine HCl (Salt) | Rationale |

| Molecular Formula | C₅H₄BrClN₂ | C₅H₅BrCl₂N₂ | Addition of HCl |

| Molecular Weight | 207.46 g/mol | 243.92 g/mol | Addition of HCl |

| Appearance | Typically a solid, may be a white or off-white powder.[6][7] | Crystalline solid | Ionic compounds often form well-defined crystals. |

| Melting Point | 117.0 to 121.0 °C[7] | Generally higher than the free base | The ionic lattice of the salt requires more energy to break. |

| Solubility in Water | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules.[4] |

| Solubility in Organic Solvents | Generally soluble in a range of organic solvents (e.g., DCM, THF, Ethyl Acetate) | Solubility varies; often less soluble in non-polar organic solvents compared to the free base. Soluble in polar protic solvents like methanol and ethanol.[8][9] | The polarity of the salt dictates its solubility in organic media. |

| pKa | The pKa of the conjugate acid is estimated to be around 2-4. The pKa of 2-aminopyridine is 6.82, and the electron-withdrawing effects of the bromine and chlorine atoms are expected to significantly decrease the basicity of the amino group.[10][11][12] | Not applicable (it is the conjugate acid) | The pKa value is a measure of the basicity of the free base. |

Table 1: Comparative Physicochemical Properties

The enhanced water solubility of the hydrochloride salt can be advantageous in certain biological assays or for specific reaction conditions. Conversely, the free base's solubility in a broader range of organic solvents makes it more amenable to many standard organic synthesis protocols.

Stability and Handling

In general, amine hydrochloride salts exhibit greater thermal stability and are less prone to oxidation compared to their free amine counterparts.[4][13] This increased stability is a direct consequence of the protonation of the lone pair of electrons on the nitrogen atom, which reduces its reactivity.

Free Base:

-

Potential for Oxidation: The free amino group can be susceptible to oxidation, especially if exposed to air and light over extended periods.

-

Hygroscopicity: While generally less hygroscopic than the salt, it can still absorb moisture from the atmosphere.

Hydrochloride Salt:

-

Enhanced Stability: The salt form is generally more stable and less reactive, making it ideal for long-term storage.[13]

-

Hygroscopicity: Hydrochloride salts can be hygroscopic and should be stored in a dry environment.[11]

-

Handling Precautions: Aminopyridines are toxic compounds.[14][15][16] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling either form.[14] Work should be conducted in a well-ventilated fume hood.[16][17]

Practical Applications: Choosing the Right Form for the Job

The choice between the free base and the hydrochloride salt is dictated by the specific requirements of the intended application.

In Synthesis

-

Free Base: The free base is typically the reactive species in many organic reactions, such as nucleophilic substitutions, acylations, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] The lone pair of electrons on the amino nitrogen is available to participate in these transformations. If a reaction requires a basic catalyst, using the free base may be necessary to avoid neutralizing the catalyst.

-

Hydrochloride Salt: The hydrochloride salt can be used directly in reactions where the free base is generated in situ by the addition of a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate). This approach can be beneficial if the free base is unstable or difficult to handle.

In Purification and Isolation

The differential solubility of the two forms can be exploited during purification:

-

Extraction: A common purification technique involves dissolving a crude reaction mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl). The basic free amine will be protonated and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

-

Crystallization: The hydrochloride salt, being a crystalline solid, is often easier to purify by recrystallization than the free base, which may be an oil or a low-melting solid.

In Drug Development and Formulation

In the context of drug development, the salt form of an active pharmaceutical ingredient (API) is often preferred for formulation.[4][18] The enhanced aqueous solubility and stability of the hydrochloride salt can improve bioavailability and shelf-life.[13][19]

Experimental Protocols

The interconversion between the free base and the hydrochloride salt is a fundamental and routine laboratory procedure.

Protocol 1: Formation of 6-bromo-3-chloropyridin-2-amine Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

6-bromo-3-chloropyridin-2-amine (free base)

-

Anhydrous diethyl ether or other suitable organic solvent (e.g., dichloromethane, ethyl acetate)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or gaseous HCl)

Procedure:

-

Dissolve the 6-bromo-3-chloropyridin-2-amine free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a stoichiometric amount (1 equivalent) of the hydrochloric acid solution.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the solid under vacuum to obtain the pure 6-bromo-3-chloropyridin-2-amine hydrochloride.

Protocol 2: Liberation of the Free Base from the Hydrochloride Salt

This protocol details the conversion of the hydrochloride salt back to the free base.[8][20]

Materials:

-

6-bromo-3-chloropyridin-2-amine hydrochloride

-

An organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

A basic aqueous solution (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution)

-

Deionized water

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 6-bromo-3-chloropyridin-2-amine hydrochloride in deionized water.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add the basic aqueous solution to the separatory funnel until the pH of the aqueous layer is basic (pH > 8), as confirmed by pH paper.

-

Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of dichloromethane).

-

Combine the organic extracts.

-

Wash the combined organic layer with brine to remove any residual water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the 6-bromo-3-chloropyridin-2-amine free base.

Analytical Characterization

Confirmation of the successful conversion between the free base and the hydrochloride salt can be achieved through various analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a characteristic broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N-H⁺ stretching vibration, which is absent in the spectrum of the free base.[19][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR spectra will show shifts in the signals of the protons and carbons near the amino group upon protonation.

-

Melting Point Analysis: A significant difference in the melting points of the two forms can be used as a preliminary confirmation of the conversion.

Visualizing the Relationship and Workflows

Caption: Equilibrium between the free base and hydrochloride salt.

Caption: Workflow for purification via acid-base extraction.

Conclusion

The selection between 6-bromo-3-chloropyridin-2-amine free base and its hydrochloride salt is a strategic decision with significant practical consequences. The free base, with its available lone pair of electrons, is the workhorse of many synthetic transformations. In contrast, the hydrochloride salt offers superior stability, enhanced aqueous solubility, and often greater ease of purification, making it advantageous for storage, specific reaction conditions, and formulation development. A thorough understanding of the distinct properties and appropriate handling of each form is paramount for the successful execution of research and development activities in the pharmaceutical sciences. By leveraging the unique characteristics of both the free base and its salt, researchers can optimize their workflows, improve yields, and accelerate the discovery and development of new medicines.

References

- BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10439, 2-Aminopyridine.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- ChemBK. (2024). 2-Aminopyridine.

- Alkali Metals Limited. (n.d.). MSDS: 2-Amino Pyridine.

- S D Fine-Chem Limited. (n.d.).

- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

- NileRed. (2015). How to Freebase (Phenylhydrazine HCl as an example). YouTube.

- ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- ResearchGate. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines.

- ACS Publications. (1969). Base strengths of amine-amine hydrochloride systems in toluene.

- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.

- Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?.

- BenchChem. (n.d.). Physical and chemical properties of aminocyclopentanol salts.

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.

- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?.

- Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?.

- ResearchGate. (2014).

- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.

- ResearchGate. (1953). The infrared spectra of secondary amines and their salts.

- AGU Publications. (2022). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.

- National Institutes of Health. (2019).

- Canadian Science Publishing. (1978). Amino group acidity in aminopyridines and aminopyrimidines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-6-Bromo-2-Chloropyridine in Drug Discovery.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-chloropyridin-3-amine.

- ChemicalBook. (2023). 2-Aminopyridine.

- Google Patents. (2010).

- BenchChem. (n.d.).

- Wiley Online Library. (2019).

- BenchChem. (n.d.). Application of 6-Chloropyrido[2,3-d]pyrimidine in Antibacterial Drug Discovery.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14595220, 5-Amino-2-bromo-3-chloropyridine.

- BLD Pharm. (n.d.). 1060815-73-7|6-Bromo-3-chloropyridin-2-amine.

- ResearchGate. (2016). Theoretical study of the interaction between pyridine derivatives and atomic chlorine.

- RongNa Biotechnology Co., Ltd. (n.d.). 3-AMINO-6-BROMO-2-CHLOROPYRIDINE.

- MDPI. (2023).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763971, 3-Bromo-5-chloropyridin-2-amine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642811, 6-Bromopyridin-3-amine.

- LookChem. (n.d.). Cas 1060815-73-7, 2-Amino-6-bromo-3-chloropyridine.

- ChemicalBook. (n.d.). 3-AMINO-6-BROMO-2-CHLOROPYRIDINE.

- Semantic Scholar. (2025). Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au)

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iransilicate.com [iransilicate.com]

- 6. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 7. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE CAS#: 169833-70-9 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. alkalimetals.com [alkalimetals.com]

- 18. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Buchwald-Hartwig amination procedures with 6-bromo-3-chloropyridin-2-amine hydrochloride

Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Bromo-3-chloropyridin-2-amine Hydrochloride

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 6-bromo-3-chloropyridin-2-amine hydrochloride . This substrate presents a unique "push-pull" electronic environment: the electron-donating amino group at C2 competes with the electron-withdrawing chloro (C3) and bromo (C6) substituents.

Key Technical Challenges Addressed:

-

Salt Neutralization: The hydrochloride salt form requires specific base stoichiometry to prevent catalyst deactivation.

-

Chemo-selectivity: Exclusive coupling at the C6-Bromo position while retaining the C3-Chloro handle for subsequent functionalization.

-

Catalyst Poisoning: Mitigation of non-productive coordination of Palladium to the free C2-amino group or the pyridine nitrogen.

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile

-

C6-Bromo (Electrophile): The primary site for Oxidative Addition (OA). The bond dissociation energy (BDE) of C–Br is significantly lower than C–Cl, and its position

to the pyridine nitrogen renders it highly activated for Pd(0) insertion. -

C3-Chloro (Bystander): Provides steric bulk and inductive electron withdrawal. Under standard Buchwald conditions (<100°C), the C–Cl bond remains inert, serving as a valuable orthogonal handle for future Suzuki or Negishi couplings.

-

C2-Amine (Interference): As a primary amine, it can act as a competing nucleophile (homocoupling) or a ligand that binds Pd(II), arresting the catalytic cycle.

-

Hydrochloride Salt: The protonated pyridine nitrogen (

) is electron-deficient but non-nucleophilic. However, the HCl must be neutralized in situ to generate the active free base without quenching the anionic base required for the catalytic cycle.

Catalyst & Ligand Selection Strategy

To overcome the "poisoning" effect of the substrate's free amine and pyridine nitrogen, we utilize bulky, electron-rich biaryl phosphine ligands .

| Component | Recommendation | Rationale |

| Ligand | BrettPhos or XPhos | Bulky substituents (cyclohexyl/isopropyl) prevent the formation of stable, inactive Pd-substrate complexes. High electron density facilitates oxidative addition into the electron-poor pyridine ring. |

| Precatalyst | Pd(OAc)₂ or G3-Palladacycles | G3 precatalysts (e.g., BrettPhos Pd G3) ensure rapid generation of the active mono-ligated Pd(0) species, crucial for difficult heteroaryl halides. |

| Base | LiHMDS or NaOtBu | LiHMDS is preferred for substrates with acidic protons or high steric demand. NaOtBu is standard for robust substrates. |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation; t-Amyl alcohol often accelerates rates in aminations of halopyridines. |

Experimental Protocols

Protocol A: General Coupling with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, N-Methylpiperazine derivatives.

Reagents:

-

Substrate: 6-bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

-

Amine Partner: Secondary amine (1.2 equiv)

-

Catalyst: Pd₂ (dba)₃ (2 mol%)[1]

-

Ligand: XPhos (4-8 mol%)

-

Base: NaOtBu (3.5 equiv) — Note: Extra equivalents account for HCl neutralization.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Salt Break (In Situ): In a reaction vial, combine the substrate HCl salt and NaOtBu (3.5 equiv). Add solvent (0.2 M concentration relative to substrate). Stir at room temperature for 10 minutes. Observation: The mixture may become cloudy as NaCl precipitates.

-

Catalyst Addition: Add the amine partner, Pd₂(dba)₃, and XPhos.

-

Degassing: Sparge with Argon/Nitrogen for 5 minutes or perform 3 vacuum/backfill cycles.

-

Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by LCMS.[2]

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Coupling with Primary Amines (Advanced)

Best for: Anilines, Benzylamines, hindered alkyl amines.

Reagents:

-

Substrate: 6-bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

-

Amine Partner: Primary amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2–4 mol%)

-

Base: LiHMDS (1.0 M in THF, 3.5 equiv) or Cs₂CO₃ (3.0 equiv)

-

Solvent: t-Amyl Alcohol or THF

Procedure:

-

Setup: Charge a dried Schlenk tube with the substrate HCl salt and BrettPhos Pd G3.

-

Inert Atmosphere: Evacuate and backfill with Argon (x3).

-

Solvent/Amine: Add anhydrous solvent and the primary amine via syringe.

-

Base Addition: Add LiHMDS solution dropwise at RT. Note: Exotherm may occur due to HCl neutralization.

-

Reaction: Heat to 80–90°C . The G3 catalyst activates rapidly; reaction times are often shorter (1–6 hours).

-

Quench: Dilute with wet EtOAc or NH₄Cl (aq).

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the reaction based on the amine partner and salt handling.

Caption: Decision tree for selecting catalyst systems based on amine class, ensuring chemo-selective C6-arylation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | HCl salt not fully neutralized. | Increase base to 4.0 equiv or perform a free-base extraction (EtOAc/NaHCO₃) before the reaction. |

| Dehalogenation (Product has no Br or Cl) | Switch solvent to Toluene (avoid alcohols). Lower temperature to 80°C. Increase amine concentration. | |

| C3-Cl Coupling | Reaction temperature too high; Ligand too active. | Strictly control temp <110°C. Do not use AdBrettPhos (too active for Cl). Stick to standard BrettPhos. |

| Pd Black Precipitation | Catalyst decomposition / Instability. | Switch to a precatalyst (e.g., XPhos Pd G2/G3). Ensure O₂ exclusion is rigorous. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

BenchChem. (2025).[2][3][9] Reactivity of 6-Bromopyridin-3-amine and 2-amino-5-bromopyridine in Cross-Coupling.[2] BenchChem Application Notes. Link

-

Maiti, D., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Link

-

Wuxi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regioregulated Syntheses of Poly(aminopyridine)s by Pd-catalyzed Amination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Microwave-assisted synthesis using 6-bromo-3-chloropyridin-2-amine hydrochloride

Application Note: Accelerated Scaffold Diversification of 6-Bromo-3-chloropyridin-2-amine Hydrochloride via Microwave Irradiation

Executive Summary

Target Molecule: 6-Bromo-3-chloropyridin-2-amine hydrochloride (CAS: 1060815-73-7) Core Utility: A polyfunctional pyridine scaffold offering three orthogonal reactive sites for the rapid construction of kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands. The Challenge: The C3-chlorine atom introduces steric bulk that can hinder catalysis at the adjacent C2-amine and C4-positions, while the hydrochloride salt form poses pressure risks in sealed-vessel microwave chemistry. The Solution: Microwave-assisted synthesis (MAS) overcomes the steric and electronic deactivation inherent to the 3-chloro substituent. This guide details optimized protocols for C6-arylation (Suzuki), C2/N1-cyclization (Imidazopyridine formation), and safe handling of the hydrochloride salt.

Strategic Analysis: Orthogonal Reactivity & Salt Management

The Reactivity Map

The scaffold presents a "reactivity triad" that must be engaged in a specific order to maximize yield and chemoselectivity.

-

Site A (C6-Bromine): The most electrophilic site. Activated by the ring nitrogen (ortho-position), it is the primary handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Site B (C2-Amine + N1): A binucleophilic region. The C3-chlorine sterically crowds this region, making thermal cyclizations slow. Microwave irradiation provides the necessary activation energy to force cyclocondensation with

-haloketones. -

Site C (C3-Chlorine): Generally inert under standard coupling conditions, serving as a steric wedge to enforce conformation in the final drug target.

Critical Insight: Handling the Hydrochloride Salt

Safety Warning: 6-Bromo-3-chloropyridin-2-amine is supplied as an HCl salt to improve shelf stability. In a sealed microwave vial, the thermal dissociation of HCl gas creates a dangerous pressure spike and can poison Pd-catalysts.

The "Free-Base In Situ" Strategy: Do not rely on standard carbonate bases alone. The protocol below incorporates a specific "Pre-soak" step using a tertiary amine scavenger (DIPEA) or a biphasic inorganic neutralization before adding the catalyst.

Visualization: Workflow & Chemoselectivity

Caption: Logical workflow for divergent synthesis. Path A prioritizes C6-functionalization; Path B prioritizes heterocyclic core formation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C6-Selective)

Objective: Installation of aryl/heteroaryl groups at the C6 position while preserving the C3-Cl and C2-NH2.

Reagents:

-

Substrate: 6-Bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for resistance to chelating amines.

-

Base: 2M Aqueous K₂CO₃ (3.5 equiv) - Extra equivalents account for HCl neutralization.

-

Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Methodology:

-

Neutralization (Critical): In a microwave vial, suspend the pyridine HCl salt in the dioxane. Add the aqueous K₂CO₃. Stir at room temperature for 5 minutes uncapped to allow initial CO₂ evolution from acid neutralization.

-

Loading: Add the boronic acid and the Palladium catalyst.[1][2]

-

Sealing & Purging: Cap the vial and purge with Argon/Nitrogen for 60 seconds via needle inlet/outlet.

-

Irradiation:

-

Temp: 100 °C

-

Hold Time: 30 minutes

-

Power: Dynamic (Max 150W)

-

Stirring: High

-

-

Workup: Dilute with EtOAc, wash with water/brine. The C3-Cl prevents some side reactions, but if the product contains residual Pd, treat with a scavenger resin (e.g., SiliaMetS® Thiol).

Data Comparison:

| Parameter | Conventional Thermal (Reflux) | Microwave Assisted |

|---|---|---|

| Time | 12–18 Hours | 30 Minutes |

| Yield | 65–72% | 85–92% |

| Purity | Requires chromatography | Often precipitation-pure |

Protocol B: Imidazo[1,2-a]pyridine Scaffold Construction

Objective: Cyclization of the C2-amine and N1 nitrogen with

Reagents:

-

Substrate: 6-Bromo-3-chloropyridin-2-amine HCl (1.0 equiv)

-

Electrophile: Chloroacetaldehyde (50% aq) or substituted 2-bromoacetophenone (1.2 equiv).

-

Base: NaHCO₃ (2.5 equiv).

-

Solvent: Ethanol or DMF (0.2 M).

Step-by-Step Methodology:

-

Preparation: Mix the pyridine salt, electrophile, and base in the microwave vial containing Ethanol.

-

Pre-stir: Vortex for 1 minute to ensure homogeneity.

-

Irradiation:

-

Temp: 120 °C (Ethanol) or 140 °C (DMF)

-

Hold Time: 20 minutes

-

Pressure Limit: Set to 200 psi (Ethanol builds pressure rapidly).

-

-

Mechanism: The reaction proceeds via N-alkylation followed by cyclodehydration. The microwave heating accelerates the dehydration step, which is the rate-determining step due to the steric clash with the C3-chlorine.

-

Isolation: Cool to RT. The product often precipitates upon addition of water. Filter and wash with cold ether.

Troubleshooting & Expert Tips

-

Catalyst Poisoning: The free amine at C2 can coordinate to Palladium. If conversion is low in Protocol A, switch to Pd(Amphos)Cl₂ or add a bulky ligand like XPhos , which prevents the amine from shutting down the catalytic cycle.

-

Regioselectivity (SNAr vs Coupling): While the C6-Br is activated, do not attempt Nucleophilic Aromatic Substitution (SNAr) with weak nucleophiles. The electron-donating C2-amine deactivates the ring. Use Buchwald-Hartwig conditions (Pd-catalyzed) rather than SNAr for amination at C6.

-

Dehalogenation: If you observe loss of the C6-Br without coupling (hydrodehalogenation), reduce the reaction temperature to 80°C and ensure the solvent is thoroughly degassed (oxygen promotes homocoupling/reduction pathways).

References

-

Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters, vol. 43, no. 46, 2002, pp. 8331-8334. Link

-

Alzimami, et al. "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica, vol. 9, no. 3, 2017, pp. 35-38.[4] Link

-

Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Chemistry – A European Journal, vol. 12, no. 20, 2006. Link

-

BenchChem Application Data. "Reactivity of 6-Bromo-3-chloropyridin-2-amine." BenchChem Reactivity Guide, 2025.[5] Link

Sources

Troubleshooting & Optimization

Purification methods for 6-bromo-3-chloropyridin-2-amine hydrochloride intermediates

Technical Support Center: 6-Bromo-3-chloropyridin-2-amine Hydrochloride

Topic: Purification, Handling, and Troubleshooting of 6-Bromo-3-chloropyridin-2-amine Hydrochloride Intermediates. CAS Registry Number (Free Base): 1060815-73-7 Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary

6-Bromo-3-chloropyridin-2-amine is a critical scaffold in the synthesis of SHP2 inhibitors and other kinase-targeting oncology drugs.[1] The presence of both bromine and chlorine atoms renders the pyridine ring electron-deficient, significantly affecting the basicity of the exocyclic amine and the ring nitrogen. This guide addresses the specific challenges of purifying its hydrochloride (HCl) salt, particularly issues regarding "oiling out" during crystallization and separating regioisomers.

Part 1: Critical Purification Workflows

Module A: Solving the "Sticky Oil" Phenomenon

User Issue: "I added HCl in dioxane to my free base dissolved in ethyl acetate, but instead of a white solid, a sticky yellow oil separated at the bottom."

Technical Insight: Halogenated aminopyridines are weak bases. When rapid protonation occurs in non-polar solvents, the lattice energy of the salt is often insufficient to overcome the solvation energy of impurities or trapped solvent, leading to an amorphous "oil" rather than a crystal lattice.

Troubleshooting Protocol:

| Parameter | Recommendation | Scientific Rationale |

| Solvent System | Isopropanol (IPA) or Ethanol/EtOAc (1:4) | Alcohols provide hydrogen bonding that stabilizes the transition from solution to crystal lattice, preventing rapid amorphous precipitation. |

| Acid Source | 4M HCl in Dioxane (Slow addition) | Anhydrous conditions prevent the formation of hydrates, which are often more hygroscopic and prone to oiling. |

| Temperature | 0°C | Start cold to initiate nucleation, but allow warming to cure the crystal lattice. |

Step-by-Step Recovery of "Oiled" Product:

-

Decant the supernatant solvent from the oil.

-

Dissolve the oil in a minimum amount of hot Isopropanol (IPA) (~60°C).

-

Add Ethyl Acetate (EtOAc) dropwise until slight turbidity persists.

-

Add a seed crystal (if available) or scratch the glass wall.

-

Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

-

Filter the resulting off-white solid and wash with cold heptane.

Module B: Regioisomer Differentiation & Removal

User Issue: "My LC-MS shows a single peak with the correct mass, but the NMR looks 'messy'. How do I know if I have the 3-chloro-6-bromo isomer or the 5-chloro isomer?"

Technical Insight: Synthesis via halogenation of 2-aminopyridine often yields mixtures. Mass spectrometry cannot distinguish between 6-bromo-3-chloro (Target) and 5-bromo-3-chloro or 3-bromo-5-chloro isomers. 1H NMR coupling constants are the definitive diagnostic tool.

Diagnostic Logic:

-

Target (6-Bromo-3-chloropyridin-2-amine): Protons are at positions 4 and 5 . These are adjacent (vicinal).

-

Expected Pattern: Two doublets.[2]

-

Coupling Constant (

):~8.0 Hz (Characteristic of vicinal H4–H5 coupling in pyridines).

-

-

Isomer (e.g., 4,6-disubstituted): Protons would be meta to each other.

-

Expected Pattern: Two doublets (or singlets).

-

Coupling Constant (

):~1–2 Hz (Meta coupling).

-

Purification Strategy for Isomers: If isomers are detected >5%:

-

Do NOT form the salt yet. Isomer separation is far more efficient on the free base using silica chromatography.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 10%

40%). The 3-chloro isomer is typically less polar than the 5-chloro isomer due to the shielding effect of the adjacent amino group.

Part 2: Visual Troubleshooting Guides

Workflow 1: Decision Tree for Salt Crystallization

Caption: Logic flow for converting 6-bromo-3-chloropyridin-2-amine free base to its hydrochloride salt, addressing isomer separation and oiling issues.

Workflow 2: NMR Diagnostic Logic

Caption: NMR decision matrix for verifying the 6-bromo-3-chloropyridin-2-amine structure based on proton coupling constants.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the product turn brown upon storage?

-

Answer: Aminopyridines are susceptible to oxidation, forming N-oxides or azo-dimers, especially when halogenated.

-

Handling: Store the HCl salt under Argon or Nitrogen in an amber vial at -20°C. The salt form is significantly more stable than the free base.

Q2: Can I use water to recrystallize the salt?

-

Answer: While the HCl salt is water-soluble, heating it in water can lead to hydrolysis of the halogen (displacement by -OH) or dissociation of the salt if the concentration is too low.

-

Recommendation: Use Ethanol containing 1-2% water if absolutely necessary, but avoid pure water.

Q3: What is the expected melting point?

-

Answer:

-

Free Base: Typically 88–93°C (based on 2-amino-6-bromopyridine analogs).

-

HCl Salt: >200°C (with decomposition).

-

Note: A sharp melting point is the best quick indicator of salt purity.

-

References

-

BenchChem. (2025).[3][4] Synthesis and Reactivity of Halogenated Aminopyridines. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-6-bromopyridine. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Amino-5-chloropyridine (Analogous NMR Data). Retrieved from

-

Google Patents. (2014). Patent CN103664765A: Preparation method of 2-amino-3-bromopyridine. Retrieved from

-

ChemicalBook. (2024).[5] NMR Spectrum Data for Brominated Pyridines. Retrieved from

Sources

Solving solubility issues with 6-bromo-3-chloropyridin-2-amine hydrochloride in water

Case ID: SOL-BCPA-001 Compound: 6-bromo-3-chloropyridin-2-amine hydrochloride Molecular Weight: ~243.9 g/mol (Salt), ~207.45 g/mol (Free Base) Classification: Halogenated Heterocyclic Amine Salt[1]

Executive Summary

This guide addresses the solubility challenges associated with 6-bromo-3-chloropyridin-2-amine hydrochloride . Users frequently report "crashing out" (precipitation) upon dilution in water or biological buffers.[1]

The Root Cause: Contrary to the expectation that "salts are soluble," this compound suffers from Salt Disproportionation . The electron-withdrawing nature of the halogens (Bromine at C6, Chlorine at C3) significantly lowers the pKa of the pyridine nitrogen (estimated pKa < 3.5).[1] In neutral water (pH ~7), the salt hydrolyzes, releasing the hydrophobic free base, which precipitates immediately.

Part 1: The Chemistry of the Problem (Root Cause Analysis)[1]

To solve the solubility issue, you must understand the competing forces in your vial.

The "Grease" Factor (Lipophilicity)

The free base of this molecule is highly lipophilic due to the heavy halogen atoms.

-

Bromine & Chlorine: These large, non-polar atoms increase the logP (partition coefficient), making the crystal lattice energy high and water solubility of the free base negligible.

The "Weak Magnet" Factor (pKa Suppression)

A standard 2-aminopyridine has a pKa of ~6.[1]86. However, your compound is substituted with electron-withdrawing groups:

-

Inductive Effect: The Cl and Br atoms pull electron density away from the pyridine nitrogen.

-

Result: The nitrogen becomes a very weak base.[2] It holds onto the HCl proton loosely.

-

The Crash: When you dissolve the salt in water, the pH of the solution is often higher than the pKa of the molecule. The proton leaves the nitrogen, reforming the insoluble free base.

Part 2: Troubleshooting & FAQs

Q1: "I dissolved the powder in water, but it turned cloudy within minutes. Why?"

Diagnosis: pH-Induced Disproportionation. Your solution pH drifted above the molecule's pKa (likely < 4.0).[1] Solution: You must maintain an acidic environment to keep the nitrogen protonated (ionic).

-

Fix: Do not use pure water. Use 0.1 N HCl or a Citrate Buffer (pH 3.0) as your aqueous vehicle.[1]

Q2: "I tried dissolving it in PBS (Phosphate Buffered Saline), and it wouldn't dissolve at all."

Diagnosis: The Common Ion Effect. PBS contains a high concentration of Sodium Chloride (~137 mM NaCl).

-

Mechanism: The solubility product (

) is governed by -

Fix: Avoid saline-based buffers for initial solubilization. Use 5% Dextrose in Water (D5W) if isotonicity is required, or dilute from a concentrated organic stock.[1]

Q3: "What is the best solvent system for animal studies (in vivo)?"

Diagnosis: You need a balance of solubility and biocompatibility.[3] Recommendation: Use a Cosolvent + Complexation approach.

-

Gold Standard: 10% DMSO + 40% PEG400 + 50% Water (Acidified).[1]

-

Platinum Standard (Sensitive Models): 10% DMSO + 20% HP-β-Cyclodextrin (in pH 4.0 Citrate Buffer).[1]

Part 3: Recommended Formulation Protocols

Protocol A: The "Acid-Lock" Aqueous Method

Best for in vitro assays where low pH is tolerable.[1]

-

Calculate: Determine the mass required for your target concentration (e.g., 10 mM).

-

Vehicle Prep: Prepare 10 mL of 10 mM HCl (pH ~2.0).

-

Dissolution: Add the solid compound to the vehicle.

-

Sonication: Sonicate at 35°C for 5-10 minutes.

-

Note: The slight heat helps overcome lattice energy; the acid keeps it ionic.

-

-

Verification: Solution should remain clear. If used in cell culture, ensure the addition volume is small enough (<1% v/v) that the culture media's buffering capacity neutralizes the acid after dilution.

Protocol B: The "Universal Stock" (DMSO/PEG)

Best for freezing stocks and animal dosing.[1]

| Component | Role | Volume Fraction |

| DMSO | Primary Solubilizer (breaks crystal lattice) | 10% |

| PEG 400 | Cosolvent (stabilizes hydrophobic regions) | 40% |

| 0.05 M Citrate Buffer (pH 3.5) | Aqueous Phase (maintains protonation) | 50% |

Procedure:

-

Dissolve the solid completely in pure DMSO (concentration = 10x final target).

-

Add PEG 400 and vortex heavily.

-

Slowly add the Citrate Buffer while vortexing.

-

Critical: Do not add DMSO to the buffer. Add Buffer to the DMSO/PEG mix to prevent "shock precipitation."

-

Part 4: Visualization of Solubility Dynamics

Diagram 1: Solubility Decision Tree

This logic flow helps you choose the correct solvent system based on your experimental constraints.

Caption: Decision logic for preventing precipitation. Note that neutral pH triggers free base crash-out, while high chloride triggers salt crash-out.[1]

Diagram 2: The Mechanism of Failure

Understanding the chemical equilibrium in your vial.

Caption: The equilibrium trap. In neutral water, the reaction moves right (Hydrolysis), causing precipitation.[1] You must force it left (Acidification).

References

-

Serajuddin, A. T. (2007).[1][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

- Context: Authoritative review on the physicochemical principles of salt solubility, including the "pHmax" concept where salts disproportion

-

Miyazaki, S., et al. (1981).[1][5] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Link

- Context: Seminal paper describing the "Common Ion Effect" where HCl salts precipitate in the presence of saline/chloride buffers.

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

-

Context: The industry-standard handbook for understanding why weak bases (like aminopyridines) form unstable salts.[1]

-

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

- Context: Detailed explanation of pKa shifts caused by electron-withdrawing substituents (halogens) on heterocyclic rings.

Sources

Technical Support Center: Recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride

Welcome to the technical support center for the purification of 6-bromo-3-chloropyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful recrystallization of this compound. We will explore the underlying principles of solvent selection and crystallization techniques to help you overcome common challenges and achieve high purity.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it is crucial to understand the physicochemical properties of 6-bromo-3-chloropyridin-2-amine hydrochloride. The presence of a bromine atom, a chlorine atom, and an amino group on the pyridine ring, along with its formulation as a hydrochloride salt, significantly influences its solubility and crystallization behavior. The hydrochloride salt form generally increases the polarity of the molecule, making it more soluble in polar solvents.

Key Molecular Features Influencing Recrystallization:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can engage in hydrogen bonding. However, pyridines and their derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[1][2]

-

Amino Group: The primary amine group is a strong hydrogen bond donor, which increases the polarity of the molecule.

-

Halogens (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and can influence crystal lattice packing.

-

Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity and often enhances solubility in polar protic solvents like water and alcohols, while decreasing solubility in non-polar organic solvents.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride.

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: Given that you are working with a hydrochloride salt, polar protic solvents are the most logical starting point. The general principle of "like dissolves like" suggests that the highly polar salt will have better solubility in polar solvents.[3] A good initial screening should include:

-

Water

-

Ethanol

-

Methanol

-

Isopropanol

Often, a mixed solvent system is required to achieve the ideal solubility profile for recrystallization. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble.

Q2: My compound is insoluble in most common organic solvents. What should I do?

A2: This is a common observation for hydrochloride salts. The high polarity of the salt form makes it poorly soluble in many organic solvents.[4] Instead of attempting to find a single organic solvent, consider the following strategies:

-

Utilize Polar Protic Solvents: Focus your efforts on water, ethanol, methanol, and mixtures thereof.

-

Acidified Solvents: In some cases, using a solvent containing a small amount of acid (like acetic acid) can help maintain the salt form and improve solubility in certain solvent systems.[5]

-

Convert to Free Base: If recrystallization of the salt proves too difficult, you can neutralize the hydrochloride salt to its free base form. The free base will be less polar and thus more soluble in a wider range of organic solvents, potentially making recrystallization easier. After purification, the free base can be converted back to the hydrochloride salt if required.

Q3: The compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[6] To mitigate this:

-

Use a larger volume of solvent: This can prevent the solution from becoming too concentrated upon cooling.[6][7]

-

Cool the solution slowly: Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool to room temperature slowly before inducing further crystallization with an ice bath.[6]

-

Add a seed crystal: Introducing a small crystal of the pure compound can provide a nucleation site for crystal growth to begin.[6]

-

Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation points.[6]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6][7] 2. Attempt to induce crystallization by adding a seed crystal or scratching the inside of the flask.[6] If these fail, consider cooling the solution in an ice bath. |

| Poor recovery of the purified compound. | 1. The compound is too soluble in the cold solvent. 2. Too little of the "poor" solvent was used in a mixed solvent system. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. If using a mixed solvent system, you can try adding a small amount of the "poor" solvent to the cold solution to further decrease the solubility of your compound. |

| The purified compound is still impure. | 1. The cooling process was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent system is not effective at separating the impurities. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Screen other solvent systems. Sometimes a different solvent or solvent combination will leave the specific impurities dissolved in the mother liquor. 3. Consider a pre-purification step, such as washing the crude salt with a solvent in which it is insoluble but the impurities are soluble (e.g., diethyl ether or ethyl acetate).[8] |

IV. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride.

Materials:

-

Crude 6-bromo-3-chloropyridin-2-amine hydrochloride

-

Test tubes or small vials

-

Selection of potential solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane)

-

Hot plate or water bath

-

Stirring rods

Procedure:

-

Place a small amount (e.g., 20-30 mg) of the crude compound into several separate test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, to assess solubility in the cold solvent. A good solvent will dissolve the compound poorly or not at all at room temperature.

-

Heat the test tubes that showed poor solubility in the cold solvent. Continue adding the solvent dropwise until the compound completely dissolves. A suitable solvent will dissolve the compound completely when hot.

-

Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observe which solvent system yields a good quantity of crystalline solid.

Protocol 2: Recrystallization from a Single Solvent (Example: Ethanol)

Procedure:

-

Place the crude 6-bromo-3-chloropyridin-2-amine hydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of cold ethanol.

-

Heat the mixture to boiling while stirring.

-

Continue adding hot ethanol dropwise until the solid just dissolves.

-

If the solution is colored, you may consider adding a small amount of activated charcoal and boiling for a few minutes to remove colored impurities. If so, perform a hot filtration to remove the charcoal.

-

Cover the flask and allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.[3]

-

Dry the crystals thoroughly.

Protocol 3: Recrystallization from a Mixed Solvent System (Example: Ethanol/Hexane)

Procedure:

-

Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).

-

While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).

-

Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, then in an ice bath.

-

Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of ethanol and hexane.

-

Dry the purified crystals.

V. Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting recrystallization.

Caption: Troubleshooting workflow for recrystallization.

VI. Concluding Remarks

The successful recrystallization of 6-bromo-3-chloropyridin-2-amine hydrochloride is an achievable goal with a systematic approach to solvent selection and a clear understanding of crystallization principles. This guide provides the foundational knowledge and practical steps to troubleshoot common issues. Remember that patience and careful observation are key to obtaining a high-purity product. For further assistance, please do not hesitate to contact our technical support team.

References

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

-

YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

-

ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

-

ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available from: [Link]

-

University of Canterbury. RECRYSTALLISATION. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

-

YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]

Sources

- 1. Tips & Tricks [chem.rochester.edu]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Handling Hygroscopic 6-Bromo-3-chloropyridin-2-amine HCl

Status: Operational | Ticket ID: HYGRO-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Mitigation of Hygroscopicity and Deliquescence in Aminopyridine Salts[1]

Executive Summary: The "Wet Salt" Challenge

You are likely accessing this guide because your solid 6-bromo-3-chloropyridin-2-amine hydrochloride has clumped, turned into a paste, or liquefied (deliquesced) upon exposure to air.

The Science: Pyridine hydrochloride salts are notorious for high lattice energies that are easily overcome by the hydration energy of atmospheric moisture. The chloride ion (

The Impact:

-

Stoichiometry Errors: Weighing "wet" salt introduces massive equivalents errors (up to 30-50% mass error), leading to failed cross-couplings (e.g., Buchwald-Hartwig, Suzuki).[1]

-

Acidity: Hydrolysis generates free HCl, which can protonate sensitive ligands (e.g., phosphines) or deactivate basic catalysts.

Tier 1: Immediate Handling & Storage (Prevention)[1]

Goal: Prevent the material from absorbing water in the first place.

Standard Operating Procedure (SOP-01): The "Dry Chain"

| Critical Step | Protocol | Scientific Rationale |

| Storage | Store in a desiccator with active | Maintains a local Relative Humidity (RH) near 0%, below the Critical Relative Humidity (CRH) of the salt. |

| Weighing | Do not weigh on an open balance. Use a "difference weighing" technique inside a glovebag or glovebox if possible. | Minimizes exposure time.[2] The rate of water uptake can be mg/minute in humid labs. |

| Transfer | Use a pre-dried, argon-flushed vial. | Prevents condensation on the glass surface from transferring to the solid. |

Q: My lab doesn't have a glovebox. How do I weigh this accurately? A: Use the "Difference by Vial" method:

-

Add approximate amount of solid to a tared vial quickly. Cap immediately.

-

Weigh the closed vial (Weight A).

-

Transfer the solid into your reaction vessel.

-

Immediately recap and weigh the empty vial (Weight B).

-

Mass Added = Weight A - Weight B. This eliminates the error of the salt absorbing water during the reading of the balance.

Tier 2: Analytical Troubleshooting (Quality Control)

Goal: Determine exactly how much "real" compound you have versus water.

The Trap: Standard LCMS will show the correct mass (

Protocol: Quantitative NMR (qNMR) for Potency

Do not rely on the label weight. Calculate the "Effective Molecular Weight" (EMW).

-

Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (dried).

-

Solvent:

(dry). -

Procedure:

-

Weigh ~10 mg of Sample (record exact mass to 0.01 mg).

-

Weigh ~10 mg of Standard (record exact mass).

-

Dissolve both in the same NMR tube.

-

Set relaxation delay (

) to ≥ 10 seconds (ensure full relaxation).

-

-

Calculation:

(Where I = Integral, N = Number of protons, W = Weight)[1]

Tier 3: Synthetic Application (Reaction Setup)

Goal: Using the salt in Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

Issue: The HCl salt is acidic. In a Buchwald-Hartwig amination, the HCl will instantly consume 1 equivalent of your base (e.g.,

Decision Matrix: Salt vs. Free Base

Caption: Workflow for determining whether to neutralize the HCl salt prior to catalytic coupling.

Protocol A: In-Situ Free Basing (Recommended)

Avoids isolating the sticky free base.[1]

-

Dissolve the HCl salt in a biphasic mixture of DCM and Sat.

. -

Stir vigorously for 10 minutes.

-

Dry organics over

, filter, and concentrate. -

Immediate Use: Re-dissolve the resulting oil/solid in your reaction solvent (e.g., Dioxane, Toluene) and proceed immediately. Do not store the free base long-term as it may oxidize.

Tier 4: Remediation (Recovery of Wet Material)

Goal: The cap was left off, and the solid is now a "goo". How do I save it?

Do NOT just put it in an oven. The HCl can sublime, or the compound can hydrolyze.

Protocol B: Azeotropic Drying

This method uses a solvent carrier to mechanically "lift" water out of the salt at a lower boiling point than water alone.

-

Dissolution: Dissolve the wet "goo" in a minimum amount of Methanol (to ensure homogeneity).

-

Carrier Addition: Add a large excess of Toluene (approx. 10:1 ratio Toluene:Methanol).

-

Evaporation: Rotovap at 45-50°C.

-

Repeat: Re-suspend the resulting solid in pure Toluene and rotovap again (2x).

-

Final Dry: Place the flask under high vacuum (< 1 mbar) for 12 hours.

Visual Confirmation: The material should transition from a translucent gum to a white/off-white free-flowing powder.[1]

Technical FAQ

Q: Can I use

Q: The MSDS says "Store at 2-8°C".[1] Should I keep it in the fridge? A: Caution required. Refrigerators are high-humidity environments. If you store it cold, you MUST let the container warm to room temperature before opening it. Opening a cold bottle in a warm lab causes immediate condensation inside the bottle, ruining the remaining stock.

Q: Why is the HCl salt used if it's so hard to handle? A: The free base (2-amino-pyridine derivative) is electron-rich and prone to oxidation (turning brown/black) over time.[1] The HCl salt protonates the pyridine nitrogen, reducing electron density and stabilizing the molecule against oxidation for long-term storage.

References

-

Reagent Properties & Handling: Sigma-Aldrich.[1] Product Specification: 6-Bromo-2-chloropyridin-3-amine. (Note: General handling for hygroscopic pyridine salts applies).[1]

-

Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard procedures for drying amine salts via azeotrope).

-

Cross-Coupling Methodology: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Discusses the impact of amine salts on catalyst activation).

-

Analytical Standards: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

- 1. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. echemi.com [echemi.com]

Technical Support Center: Optimizing Catalyst Selection for 6-Bromo-3-chloropyridin-2-amine HCl Cross-Coupling

Executive Summary & Substrate Profile

Welcome to the technical support hub for 6-bromo-3-chloropyridin-2-amine HCl . This substrate presents a classic "chemoselective triad" challenge common in drug discovery:

-

C6-Bromine: The primary electrophilic site for oxidative addition (highly reactive).

-

C3-Chlorine: A secondary electrophilic site (less reactive, potential for side reactions).

-

C2-Amine (HCl salt): A Lewis basic site capable of catalyst poisoning and a proton source requiring neutralization.

This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to ensure high-yield cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while maintaining strict regiocontrol.

Troubleshooting Guides & FAQs

Issue 1: Catalyst Deactivation & Low Conversion

Q: My reaction turns black immediately (Pd black precipitation) or stalls at <20% conversion. Is the amine poisoning the catalyst?

A: Yes, the free amine (

Technical Fix:

-

Ligand Selection: Switch to bulky, electron-rich phosphines or biaryl monophosphines (Buchwald ligands). Ligands like XPhos , SPhos , or RuPhos are sterically demanding enough to prevent the substrate amine from binding to the Pd center [1].

-

Catalyst Loading: If using standard

, the amine competes effectively with triphenylphosphine. Increase ligand loading to

Issue 2: Regioselectivity (C6-Br vs. C3-Cl)

Q: I am seeing significant amounts of bis-coupled product or C3-coupled byproducts. How do I lock selectivity to the C6-Br?

A: The C6-Br bond is electronically activated (ortho to nitrogen) and possesses a weaker bond dissociation energy (BDE) than C3-Cl. However, "hot" catalysts can activate both.

Optimization Strategy:

-

Temperature Control: Run the reaction at 60–80 °C . Avoid refluxing in high-boiling solvents (e.g., toluene/water at 100 °C) unless necessary. The C6-Br oxidative addition is facile at lower temperatures [2].

-

Ligand Tuning: Avoid highly active ligands like

or

Issue 3: Handling the HCl Salt

Q: The reaction is heterogeneous and sluggish. Does the HCl salt matter?

A: Absolutely. The HCl salt consumes 1 equivalent of your base immediately. If you use a standard stoichiometry (e.g., 2.0 equiv base), you are left with only 1.0 equiv for the Suzuki mechanism, which may be insufficient for boronic acid activation.

Protocol Adjustment:

-

Base Stoichiometry: Use at least 3.0 to 3.5 equivalents of base (e.g.,

or -

Free-Basing Step: Ideally, pre-stir the substrate with the base in the solvent for 15–30 minutes before adding the catalyst and coupling partner. This ensures the amine is free-based and the HCl is neutralized, preventing acidic degradation of the catalyst.

Decision Logic & Workflows

The following diagrams illustrate the decision process for catalyst selection and the mechanistic pathway.

Diagram 1: Catalyst Selection Decision Tree

Caption: Decision tree for selecting the optimal catalyst system based on reaction type and selectivity requirements.

Diagram 2: Mechanistic Competition & Poisoning

Caption: Mechanistic pathways showing the competition between productive oxidative addition (Path B) and catalyst poisoning (Path A).

Optimized Experimental Protocol

Protocol: C6-Selective Suzuki Coupling

Objective: Couple arylboronic acid to C6-position of 6-bromo-3-chloropyridin-2-amine HCl.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1–1.2 equiv

-

Catalyst:

(2–5 mol%) -

Base:

(3.5 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

-

Neutralization: Charge a reaction vial with the substrate (HCl salt) and Base (

). Add the solvent mixture (Dioxane/Water). -

Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes while stirring. Note: This step is critical to prevent homocoupling and oxidation.

-